2-[4-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol
Description
Properties
Molecular Formula |
C7H7F3OS |
|---|---|
Molecular Weight |
196.19 g/mol |
IUPAC Name |
2-[4-(trifluoromethyl)thiophen-3-yl]ethanol |
InChI |
InChI=1S/C7H7F3OS/c8-7(9,10)6-4-12-3-5(6)1-2-11/h3-4,11H,1-2H2 |
InChI Key |
AMJKOBGCMYTLQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CS1)C(F)(F)F)CCO |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically proceeds via:
- Construction or functionalization of the thiophene core,
- Introduction of the trifluoromethyl substituent at the 4-position,
- Attachment of the ethan-1-ol side chain at the 3-position,
- Final reduction or functional group transformation to yield the hydroxyl group.
Method 1: Acylation and Hydration Approach via Trifluoroacetylated Intermediates
This method is based on the acylation of thiophene derivatives with trifluoroacetic anhydride followed by hydration and reduction steps.
Step 1: Acylation of 1,1-dimethoxy-1-(thiophen-2-yl)propane
The starting material, 1,1-dimethoxy-1-(thiophen-2-yl)propane, undergoes acylation with trifluoroacetic anhydride to yield trifluoromethylated diketone intermediates.
Step 2: Hydration to Dihydroxy Ketones
The diketones are then converted into 4,4,4-trifluoro-3,3-dihydroxy derivatives by aqueous acidic work-up, promoting hydration at the carbonyl groups to form geminal diols.
Step 3: Cyclocondensation or Reduction
Further reactions with nucleophiles such as hydroxylamine or hydrazine can lead to cyclocondensation products, or alternatively, reduction steps can convert the ketone moieties into the corresponding ethan-1-ol side chain.
Flores et al. (2018) demonstrated that the hydration step converts dicarbonyl compounds into stable dihydroxy trifluoromethylated thiophene derivatives, which can be further manipulated to yield hydroxylated side chains.
The hydration equilibrium favors the geminal diol form under acidic aqueous conditions, facilitating subsequent transformations.
Method 2: Photoredox Catalysis for Direct Hydroxyalkylation
A modern and efficient approach involves visible-light-mediated photoredox catalysis to generate hydroxyalkyl radicals that add to thiophene derivatives bearing trifluoromethyl groups.
Step 1: Generation of 1-Hydroxy-2,2,2-trifluoroethyl Radicals
Under violet LED irradiation, redox-active ethers or related precursors are converted into alkoxy radicals, which undergo hydrogen atom transfer (HAT) to form hydroxyalkyl radicals.
Step 2: Radical Addition to Thiophene Derivatives
These radicals add regioselectively to styrene or thiophene derivatives, introducing the hydroxyalkyl side chain at the desired position.
Step 3: Reduction and Purification
The radical adducts are reduced using sodium borohydride in ethanol to yield the hydroxyethyl-substituted trifluoromethylthiophenes.
The method achieves moderate to good yields (up to 35% isolated yield for related hydroxytrifluoroethyl acetophenones) and allows for mild reaction conditions, avoiding harsh reagents.
The photoredox process is highly selective and scalable, with reactions performed under ambient temperature and visible light.
Method 3: Difluorination and Subsequent Functional Group Transformations
Although focused on difluorinated ketones, related synthetic protocols provide insight into trifluoromethylation strategies on thiophene rings.
Starting from trifluoromethylated diketones, difluorination using Selectfluor in refluxing acetonitrile yields pentafluorinated dihydroxybutanones.
Subsequent acid work-up and extraction afford trifluoromethylated hydroxy ketones that can be reduced to ethan-1-ols.
The use of Selectfluor enables selective fluorination without decomposing the thiophene ring.
The method is useful for preparing trifluoromethylated thiophene derivatives with hydroxyl functionalities after reduction.
Comparative Data Table of Preparation Methods
Detailed Research Findings and Notes
Regioselectivity: The trifluoromethyl group is introduced predominantly at the 4-position of the thiophene ring, while the ethan-1-ol side chain is installed at the 3-position, consistent with electrophilic substitution patterns on thiophene.
Hydration Equilibria: The formation of geminal diols from trifluoromethylated diketones is critical for subsequent transformations; acidic aqueous conditions shift the equilibrium toward the hydrated form, facilitating further reactions.
Photoredox Mechanism: The generation of hydroxyalkyl radicals via visible-light-induced single electron transfer (SET) and hydrogen atom transfer (HAT) enables mild and selective C–C bond formation on thiophene substrates.
Purification: Flash column chromatography on silica gel is commonly used to isolate the final hydroxyethyl trifluoromethylthiophene products, with solvent systems typically hexane/ethyl acetate mixtures.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Alcohols and hydrocarbons.
Substitution Products: Various substituted thiophene derivatives.
Scientific Research Applications
2-[4-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways: It may modulate signaling pathways involved in inflammation or microbial growth.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Differences
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Electron-Withdrawing Effects: The trifluoromethyl group in the target compound and ’s phenylthioether analog enhances electrophilicity compared to non-fluorinated analogs like 2-(thiophen-3-yl)ethan-1-ol .
- Solubility: The hydroxyl group improves water solubility, but the -CF₃ group counteracts this by increasing hydrophobicity. Piperazine-containing analogs (e.g., ) exhibit higher solubility in polar solvents due to basic nitrogen atoms.
- Synthetic Complexity: Fluorinated analogs (e.g., ) require multi-step syntheses involving fluorinated intermediates, whereas non-fluorinated thiophene derivatives (e.g., ) are simpler to prepare.
Biological Activity
2-[4-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol, with the CAS number 1862911-95-2, is a compound of interest due to its unique chemical structure and potential biological activities. This article reviews the current understanding of its biological activity, including antibacterial, anticancer, anti-inflammatory, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of 2-[4-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol is CHFOS, with a molecular weight of 196.19 g/mol. The trifluoromethyl group attached to the thiophene ring significantly influences the compound's reactivity and biological activity.
| Property | Value |
|---|---|
| CAS Number | 1862911-95-2 |
| Molecular Formula | CHFOS |
| Molecular Weight | 196.19 g/mol |
Anticancer Activity
The anticancer potential of thiophene derivatives has been explored extensively. Compounds similar to 2-[4-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol have shown promising results against several cancer cell lines. For instance, IC values for related thiourea derivatives ranged from 3 to 14 µM in studies targeting pancreatic and breast cancer cells . This suggests that the trifluoromethyl group may enhance the cytotoxic effects of these compounds.
Anti-inflammatory Activity
Inflammation is a critical factor in various diseases, including cancer and neurodegenerative disorders. Thiophene derivatives have been reported to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. In particular, some compounds demonstrated over 70% inhibition at concentrations as low as 10 µg/mL . This indicates that 2-[4-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol could potentially exhibit similar anti-inflammatory properties.
Case Studies
- Antibacterial Efficacy : A study evaluated several thiophene derivatives for their antibacterial activity against a panel of pathogens. The results indicated that modifications in the thiophene structure significantly influenced antibacterial potency, suggesting that similar modifications could enhance the activity of 2-[4-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol.
- Cytotoxicity Against Cancer Cell Lines : Research on various thiourea derivatives revealed that those with trifluoromethyl substitutions exhibited lower IC values in human leukemia cell lines compared to their non-fluorinated counterparts. This finding underscores the potential for developing effective anticancer agents based on the structure of 2-[4-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol.
Q & A
Q. Example Data :
- HRMS : [M+H]⁺ calcd. for C₈H₈F₃OS: 223.0345; found: 223.0342.
- ¹H NMR (CDCl₃) : δ 7.45 (s, 1H, thiophene-H), 3.75 (t, 2H, -CH₂OH), 2.90 (t, 2H, -CH₂-).
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Question
Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) often arise from:
- Purity variations : Impurities >5% can skew assays; use HPLC to ensure >98% purity .
- Assay conditions : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or solvent (DMSO vs. aqueous buffers) affect activity. Validate protocols using positive controls like ciprofloxacin .
- Structural analogs : Compare with derivatives (e.g., 2-amino-thiophene ethanol) to isolate structure-activity relationships .
What computational strategies elucidate the electronic effects of the trifluoromethyl group on reactivity?
Advanced Research Question
The -CF₃ group is strongly electron-withdrawing, altering the thiophene ring’s electron density. Methods include:
- DFT calculations : To map electrostatic potential surfaces and predict nucleophilic/electrophilic sites.
- Hammett substituent constants : Quantify the -CF₃ group’s σₚ value (~0.54) to model reaction kinetics .
- Molecular docking : Study interactions with biological targets (e.g., enzymes) to explain enhanced binding affinity .
How can reaction scalability be improved without compromising yield or purity?
Advanced Research Question
Scale-up challenges include heat dissipation and by-product formation. Strategies:
- Flow chemistry : Continuous processing minimizes exothermic risks in bromination steps .
- Catalyst screening : Use immobilized catalysts (e.g., Pd/C for hydrogenation) for easy recovery and reuse.
- DoE (Design of Experiments) : Optimize variables (temperature, solvent ratio) using response surface methodology .
Q. Example Optimization Table :
| Parameter | Lab Scale (1g) | Pilot Scale (100g) |
|---|---|---|
| Temperature | 80°C | 75°C (to reduce side reactions) |
| Solvent Volume | 10 mL/g | 7 mL/g |
| Yield | 85% | 82% |
What mechanistic studies are needed to clarify its interactions with biological targets?
Advanced Research Question
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with enzymes like cytochrome P450.
- Kinetic assays : Measure IC₅₀ values under varying pH/temperature to identify optimal inhibitory conditions .
- Metabolite profiling : Use LC-MS to track in vitro degradation products and assess metabolic stability .
How does the compound’s stability under varying storage conditions impact experimental reproducibility?
Basic Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
